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Abstract

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of
nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage
pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By depleting intracellular
NAD+ levels, CHS-828 triggers a cascade of metabolic disruptions, including reduced ATP
production and inhibition of NAD+-dependent enzymes, ultimately leading to cancer cell death.
This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, and experimental protocols related to CHS-
828, serving as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

CHS-828 is a pyridyl cyanoguanidine with the IUPAC name (Z)-2-(6-(4-chlorophenoxy)hexyl)-1-
cyano-3-(pyridin-4(1H)-ylidene)guanidine. Its chemical structure and key properties are
summarized below.

Table 1: Chemical and Physicochemical Properties of CHS-828
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Property Value Reference
(2)-2-(6-(4-
chlorophenoxy)hexyl)-1-cyano-

IUPAC Name .p. ynexyly-1-cy
3-(pyridin-4(1H)-
ylidene)guanidine
GMX1778, EB1627 (prodrug

Synonyms )
form is GMX1777)

Molecular Formula C19H22CINsO

Molecular Weight 371.86 g/mol

CAS Number 200484-11-3

Appearance Solid
Insoluble in water and ethanol;

Solubility Soluble in DMSO (=18.3
mg/mL)

Store at -20°C for long-term
- stability. Solutions in DMSO
Stability

can be stored at -20°C for

several months.

Mechanism of Action

CHS-828 exerts its cytotoxic effects by specifically targeting and inhibiting the enzymatic
activity of NAMPT.[1] This inhibition disrupts the primary pathway for NAD+ regeneration in
many cancer cells, leading to a rapid decline in intracellular NAD+ levels.

The NAMPT-Mediated NAD+ Salvage Pathway
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Figure 1: Simplified diagram of the NAMPT-mediated NAD+ salvage pathway and the
inhibitory action of CHS-828.

Downstream Effects of NAMPT Inhibition

The depletion of NAD+ pools by CHS-828 has several critical downstream consequences for
cancer cells:

e Energy Crisis: NAD+ is an essential cofactor for ATP production through glycolysis and
oxidative phosphorylation. Its depletion leads to a rapid decrease in cellular ATP levels,
causing an energy crisis.

e Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPS),
enzymes crucial for DNA repair. Reduced NAD+ levels compromise PARP activity, leading to
the accumulation of DNA damage and genomic instability.

 Sirtuin Inactivation: Sirtuins, a class of NAD+-dependent deacetylases, are involved in
regulating various cellular processes, including gene expression, metabolism, and stress
responses. Their inactivation due to NAD+ depletion further contributes to cellular
dysfunction.

 Induction of Apoptosis: The culmination of these metabolic and signaling disruptions triggers
programmed cell death (apoptosis) in cancer cells.
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Figure 2: Downstream cellular effects of NAMPT inhibition by CHS-828.

Pharmacological Properties

Table 2: Pharmacological and Biological Activity of CHS-828
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Parameter Value Cell Line/System Reference

Recombinant human

NAMPT ICso <25 nM [2]
NAMPT

Varies (nM to uM Various cancer cell

Cellular ICso ) [3]
range) lines

) ~2.1 hours (in

Half-life (t/2) Human plasma [4]
humans)
~2.2 hours (in

Tmax Human plasma [4]
humans)

Prodrugs: GMX1777 (EB1627)

Due to the poor aqueous solubility of CHS-828, a more soluble prodrug, GMX1777 (formerly
EB1627), was developed for intravenous administration. GMX1777 is rapidly converted to the
active compound CHS-828 in vivo.

Experimental Protocols
NAMPT Inhibitor Screening Assay

This protocol describes a coupled-enzyme assay to measure the inhibitory activity of
compounds against NAMPT.

Materials:

Recombinant human NAMPT

Nicotinamide (NAM)

5-Phosphoribosyl-1-pyrophosphate (PRPP)

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

e ATP

Alcohol dehydrogenase (ADH)
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Ethanol

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCI, 10 mM MgClz, 1 mM DTT)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a reaction mixture containing NAM, PRPP, NMNAT, and ATP in the assay buffer.

o Add CHS-828 or other test compounds at various concentrations to the wells of the
microplate.

e Initiate the reaction by adding NAMPT to the wells.
 Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

» Stop the first reaction and initiate the second coupled reaction by adding a solution
containing ADH and ethanol.

 Incubate for a further period (e.g., 30 minutes) to allow the conversion of NAD+ to NADH.

e Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission
wavelength of ~460 nm.

o Calculate the percent inhibition relative to a no-inhibitor control.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of CHS-828
on cancer cell lines.[5]

Materials:
e Cancer cell line of interest

o Complete cell culture medium
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CHS-828 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

96-well clear microplate

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of CHS-828 for a specified duration (e.g., 72 hours).
Include a vehicle control (DMSO).

After the incubation period, add 10 pL of MTT solution to each well and incubate for 3-4
hours at 37°C.

Carefully remove the medium and add 100 uL of solubilization solution to each well to
dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value.

HPLC Analysis of CHS-828 in Serum

This protocol provides a method for the quantification of CHS-828 in serum samples.[6]
Materials:
e Serum samples

¢ Internal standard
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tert-Butyl methyl ether

1 M Ammonia

2 M Phosphoric acid

HPLC system with UV detection

C18 reverse-phase column

Procedure:

e To 1 mL of serum, add the internal standard and 0.1 mL of 1 M ammonia.
o Extract with 4 mL of tert-butyl methyl ether.

o Separate the ether phase and re-extract CHS-828 and the internal standard into an aqueous
phase by adding 0.1 mL of 2 M phosphoric acid.

o Neutralize the acidic aqueous phase with 0.1 mL of 1 M ammonia.
* Inject the sample into the HPLC system.
o Separate the compounds using a C18 column with a suitable mobile phase gradient.

o Detect CHS-828 and the internal standard by UV absorbance at their respective maximum
absorbance wavelengths.

e Quantify CHS-828 based on the peak area ratio to the internal standard.

ead Compound
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Figure 3: General experimental workflow for the evaluation of NAMPT inhibitors like CHS-828.

Conclusion

CHS-828 is a well-characterized and potent inhibitor of NAMPT with significant anti-cancer
activity demonstrated in preclinical and early clinical studies. Its mechanism of action, centered
on the depletion of NAD+, represents a promising therapeutic strategy for targeting the
metabolic vulnerabilities of cancer cells. This technical guide provides essential information for
researchers working with CHS-828, from its fundamental properties to detailed experimental
protocols, to facilitate further investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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